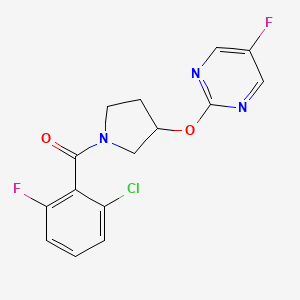
(2-Chloro-6-fluorophenyl)(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(2-Chloro-6-fluorophenyl)(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C15H12ClF2N3O2 and its molecular weight is 339.73. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (2-Chloro-6-fluorophenyl)(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone is a synthetic organic molecule with a complex structure that combines a chlorinated phenyl group, a fluorinated pyrimidine moiety, and a pyrrolidine ring. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.
Chemical Structure and Properties
The chemical formula for this compound is C15H12ClF2N3O2, with a molecular weight of 339.72 g/mol. Its structural features are crucial for its biological activity, which includes potential anticancer and antiviral properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₂ClF₂N₃O₂ |
| Molecular Weight | 339.72 g/mol |
| CAS Number | 2034326-56-0 |
Anticancer Properties
Research indicates that This compound may exhibit significant anticancer activity. Computer-aided predictions suggest that its structural characteristics could interfere with cellular signaling pathways involved in cancer progression. In vitro studies have demonstrated efficacy against various cancer cell lines, indicating its potential as an anticancer agent .
Antiviral Activity
Similar compounds have shown antiviral efficacy, suggesting that this molecule could be explored for its potential to combat viral infections. The presence of the fluorinated pyrimidine component is particularly noteworthy, as fluorinated compounds often exhibit enhanced biological activity.
Enzyme Inhibition
The compound may also act as an enzyme inhibitor, impacting metabolic pathways relevant to conditions such as diabetes and hypertension. This inhibition could lead to therapeutic effects by modulating enzyme activity within these pathways .
Mechanistic Insights
Understanding the mechanisms through which this compound exerts its biological effects is critical for its development as a therapeutic agent. Studies focusing on its binding affinity to various biological targets are essential for elucidating the pharmacodynamics and pharmacokinetics associated with this compound.
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique functionalities of This compound in relation to structurally similar compounds:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 2-Methylquinoline | Contains a quinoline ring | Antimicrobial activity | Unique nitrogen heterocycle |
| 5-Fluoroindole | Fluorinated indole structure | Anticancer properties | Indole's role in neurotransmission |
| 4-Chlorobenzamide | Chlorobenzene with amide group | Analgesic effects | Simple structure with high activity |
This comparison underscores how the unique combination of functionalities in This compound may confer distinct biological properties compared to other compounds.
Case Studies and Research Findings
Several studies have investigated the biological activities of related compounds, providing insights into potential therapeutic applications:
- Anticancer Studies : A study evaluating chloroethyl pyrimidine nucleosides found significant inhibition of cell proliferation in cancer cell lines, suggesting similar mechanisms may be applicable to This compound .
- Fluorinated Compounds : Research on fluorinated pyrimidine derivatives has shown promising results in targeting various cancer types, reinforcing the potential utility of this compound in oncology .
- Enzyme Inhibition Research : Investigations into enzyme inhibitors have revealed that compounds with similar structural motifs can significantly impact metabolic pathways, indicating that further research on this compound's inhibitory effects could yield valuable therapeutic insights .
Eigenschaften
IUPAC Name |
(2-chloro-6-fluorophenyl)-[3-(5-fluoropyrimidin-2-yl)oxypyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClF2N3O2/c16-11-2-1-3-12(18)13(11)14(22)21-5-4-10(8-21)23-15-19-6-9(17)7-20-15/h1-3,6-7,10H,4-5,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKBXPQHIFXFTRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=C(C=N2)F)C(=O)C3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClF2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














